molecular formula C22H21NO2 B250327 N,N-dibenzyl-2-methoxybenzamide

N,N-dibenzyl-2-methoxybenzamide

Cat. No.: B250327
M. Wt: 331.4 g/mol
InChI Key: WIYOBVYYYHFTTG-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the aromatic ring and two benzyl substituents on the amide nitrogen. The benzamide core provides a planar structure conducive to π-π interactions, while the methoxy group enhances electron-donating properties, influencing reactivity and solubility. The N,N-dibenzyl substituents introduce steric bulk, which may modulate biological activity or catalytic utility.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-dibenzyl-2-methoxybenzamide

InChI

InChI=1S/C22H21NO2/c1-25-21-15-9-8-14-20(21)22(24)23(16-18-10-4-2-5-11-18)17-19-12-6-3-7-13-19/h2-15H,16-17H2,1H3

InChI Key

WIYOBVYYYHFTTG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

a. Electronic and Steric Modifications

  • N,N-Diethyl-2-methoxybenzamide (): Replacing benzyl with ethyl groups reduces steric hindrance and lipophilicity.
  • This contrasts with the electron-donating methoxy group in N,N-dibenzyl-2-methoxybenzamide .
  • N-Benzoyl-2-hydroxybenzamide () : The hydroxyl group at the 2-position enables hydrogen bonding, improving water solubility but reducing stability under acidic conditions compared to the methoxy analog .

b. Functional Group Diversity

Structural and Physical Properties
Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
N,N-Dibenzyl-2-methoxybenzamide ~361.4 (calculated) Methoxy, N,N-dibenzyl High lipophilicity, steric bulk
N,N-Diethyl-2-methoxybenzamide 237.3 () Methoxy, N,N-diethyl Moderate solubility in polar solvents
4MNB () ~365.2 Bromo, nitro, methoxy Electrophilic aromatic reactivity
5-Amino-2-methoxy-N,N-dimethylbenzamide 194.2 () Amino, methoxy, N,N-dimethyl Enhanced hydrogen-bonding capacity

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